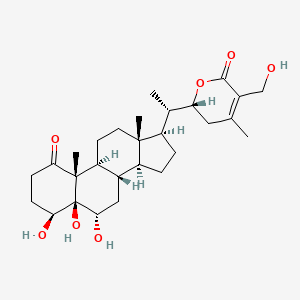![molecular formula C5F8O B14758281 1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane CAS No. 710-70-3](/img/structure/B14758281.png)
1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane is a fluorinated organic compound known for its unique structure and properties. This compound is characterized by the presence of eight fluorine atoms and an oxabicyclohexane ring, making it highly stable and resistant to chemical reactions. Its unique structure imparts significant chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane typically involves the fluorination of precursor compounds. One common method involves the reaction of hexafluoropropylene oxide with a suitable fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for the release of toxic byproducts. The final product is purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated derivatives.
Substitution: Fluorine-substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of 1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates, alteration of molecular conformations, and enhancement of chemical reactivity. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated diol with similar stability and reactivity.
1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane: A fluorinated diacrylate used in polymer synthesis.
2,2,3,3,4,4,5,5-Octafluorohexamethylene diacrylate: Another fluorinated diacrylate with applications in high-performance materials.
Uniqueness
1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane is unique due to its oxabicyclohexane ring structure, which imparts additional rigidity and stability compared to other fluorinated compounds. This structural feature enhances its utility in applications requiring high chemical resistance and stability.
Propiedades
Número CAS |
710-70-3 |
|---|---|
Fórmula molecular |
C5F8O |
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
1,2,2,3,3,4,4,5-octafluoro-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5F8O/c6-1(7)2(8,9)4(12)5(13,14-4)3(1,10)11 |
Clave InChI |
VHOKEHVUOYFQKD-UHFFFAOYSA-N |
SMILES canónico |
C12(C(O1)(C(C(C2(F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


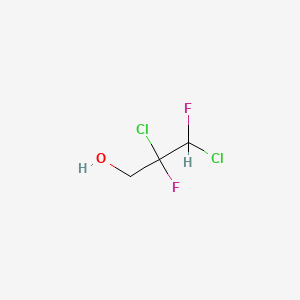
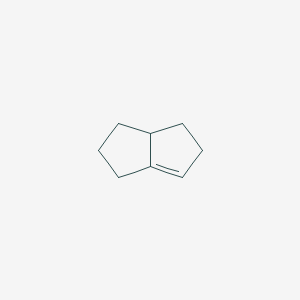

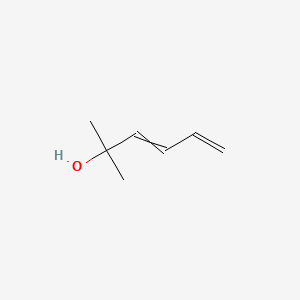
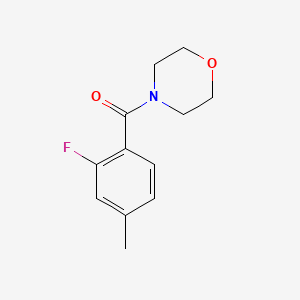
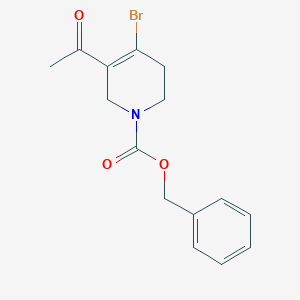

![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
![7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid](/img/structure/B14758252.png)
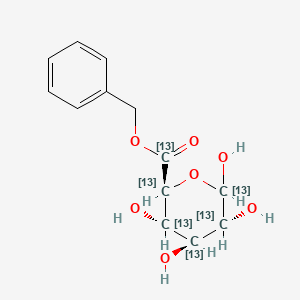
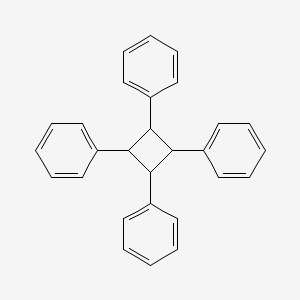
![(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid](/img/structure/B14758267.png)
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
